2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a pyridazinone moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the selection of appropriate solvents and purification techniques is crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows for interactions with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group and pyridazinone moiety are key functional groups that enable binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[(4-fluorophenyl)sulfonyl]amino-phenyl compounds: These compounds share the fluorophenyl and sulfonyl groups but differ in their overall structure and properties.
Indole derivatives: Indole-based compounds exhibit diverse biological activities and are structurally similar due to the presence of aromatic rings and nitrogen atoms.
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of fluorophenyl, sulfanyl, and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O2S/c16-10-1-3-11(4-2-10)25-9-13(23)20-7-8-22-14(24)6-5-12(21-22)15(17,18)19/h1-6H,7-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXUYSXWQAKEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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